molecular formula C16H25N7O2 B4451711 2-[1-[1-(2,6-Dimethoxypyrimidin-4-yl)piperidin-4-yl]triazol-4-yl]propan-2-amine

2-[1-[1-(2,6-Dimethoxypyrimidin-4-yl)piperidin-4-yl]triazol-4-yl]propan-2-amine

Cat. No.: B4451711
M. Wt: 347.42 g/mol
InChI Key: ATPHHVHGIBQGGY-UHFFFAOYSA-N
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Description

2-[1-[1-(2,6-Dimethoxypyrimidin-4-yl)piperidin-4-yl]triazol-4-yl]propan-2-amine is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a triazole ring, a piperidine ring, and a dimethoxypyrimidine moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-[1-(2,6-Dimethoxypyrimidin-4-yl)piperidin-4-yl]triazol-4-yl]propan-2-amine typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Triazole Ring: This can be achieved through a click chemistry reaction involving azides and alkynes under copper-catalyzed conditions.

    Piperidine Ring Formation: The piperidine ring can be synthesized via cyclization reactions involving appropriate precursors.

    Attachment of the Dimethoxypyrimidine Moiety: This step involves nucleophilic substitution reactions where the dimethoxypyrimidine group is introduced to the piperidine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[1-[1-(2,6-Dimethoxypyrimidin-4-yl)piperidin-4-yl]triazol-4-yl]propan-2-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon.

    Substitution: Nucleophilic substitution reactions are common, especially involving the triazole and pyrimidine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

2-[1-[1-(2,6-Dimethoxypyrimidin-4-yl)piperidin-4-yl]triazol-4-yl]propan-2-amine has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 2-[1-[1-(2,6-Dimethoxypyrimidin-4-yl)piperidin-4-yl]triazol-4-yl]propan-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain kinases involved in cell signaling pathways, thereby affecting cellular processes such as proliferation and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides: These compounds are also known for their kinase inhibitory activity.

    2-(2-((4,6-Dimethoxypyrimidin-2-yl)oxy)phenyl)-4-(piperidin-1-yl)-5H-chromeno[2,3-d]pyrimidine: Another compound with a similar pyrimidine moiety.

Uniqueness

What sets 2-[1-[1-(2,6-Dimethoxypyrimidin-4-yl)piperidin-4-yl]triazol-4-yl]propan-2-amine apart is its unique combination of a triazole ring with a piperidine and dimethoxypyrimidine moiety. This structural arrangement provides distinct chemical properties and biological activities, making it a valuable compound for various applications.

Properties

IUPAC Name

2-[1-[1-(2,6-dimethoxypyrimidin-4-yl)piperidin-4-yl]triazol-4-yl]propan-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N7O2/c1-16(2,17)12-10-23(21-20-12)11-5-7-22(8-6-11)13-9-14(24-3)19-15(18-13)25-4/h9-11H,5-8,17H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATPHHVHGIBQGGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CN(N=N1)C2CCN(CC2)C3=CC(=NC(=N3)OC)OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[1-[1-(2,6-Dimethoxypyrimidin-4-yl)piperidin-4-yl]triazol-4-yl]propan-2-amine
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2-[1-[1-(2,6-Dimethoxypyrimidin-4-yl)piperidin-4-yl]triazol-4-yl]propan-2-amine
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2-[1-[1-(2,6-Dimethoxypyrimidin-4-yl)piperidin-4-yl]triazol-4-yl]propan-2-amine
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2-[1-[1-(2,6-Dimethoxypyrimidin-4-yl)piperidin-4-yl]triazol-4-yl]propan-2-amine
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2-[1-[1-(2,6-Dimethoxypyrimidin-4-yl)piperidin-4-yl]triazol-4-yl]propan-2-amine

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